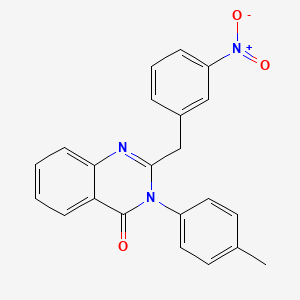![molecular formula C23H23ClN2O3S B3544797 N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3544797.png)
N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline, 4-methylbenzyl chloride, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.
Sulfonylation: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or sulfides, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzaldehyde derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers study its interactions with biological targets to develop new drugs or therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, modifications to its structure might yield compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and molecular docking simulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methylphenyl)-4-aminobenzamide: Similar structure but lacks the sulfonyl and methylbenzyl groups.
N-(4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide: Similar but with different substitution patterns on the aromatic rings.
N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)benzamide: Lacks the methylbenzyl group.
Uniqueness
N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-4-7-18(8-5-16)15-26(30(3,28)29)21-12-9-19(10-13-21)23(27)25-20-11-6-17(2)22(24)14-20/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHUDLYXKYAUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544728.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3544733.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3544736.png)

![2-[[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]amino]benzamide](/img/structure/B3544741.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3544746.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3544766.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544774.png)
![2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B3544801.png)
![3-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B3544810.png)
![methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3544811.png)


